molecular formula C18H16ClN5O2 B11255978 N-(5-chloro-2-methylphenyl)-7-(furan-2-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(5-chloro-2-methylphenyl)-7-(furan-2-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11255978
M. Wt: 369.8 g/mol
InChI Key: BTNRKAVSYPLYEH-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-METHYLPHENYL)-7-(FURAN-2-YL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a chlorinated phenyl group, a furan ring, and a triazolopyrimidine core

Preparation Methods

The synthesis of N-(5-CHLORO-2-METHYLPHENYL)-7-(FURAN-2-YL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan ring: This step often involves the use of furan derivatives and coupling reactions.

    Chlorination and methylation: The phenyl group is chlorinated and methylated using reagents such as thionyl chloride and methyl iodide under controlled conditions.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions using suitable amines and coupling agents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalytic processes and continuous flow techniques.

Chemical Reactions Analysis

N-(5-CHLORO-2-METHYLPHENYL)-7-(FURAN-2-YL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorinated phenyl group, using nucleophiles such as amines or thiols.

    Coupling Reactions: The furan ring and triazolopyrimidine core can participate in coupling reactions, forming complex structures with other aromatic or heteroaromatic compounds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. Major products formed from these reactions vary depending on the specific reaction pathway and conditions employed.

Scientific Research Applications

N-(5-CHLORO-2-METHYLPHENYL)-7-(FURAN-2-YL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has a wide range of scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer, infectious diseases, and neurological disorders.

    Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules, facilitating the development of novel materials and compounds with specific properties.

    Material Science:

    Biological Research: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, providing insights into its potential biological activities and mechanisms of action.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-METHYLPHENYL)-7-(FURAN-2-YL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, disrupting cellular signaling pathways involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(5-CHLORO-2-METHYLPHENYL)-7-(FURAN-2-YL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-(3-CHLORO-2-METHYLPHENYL)-4-METHOXYBENZAMIDE: This compound shares a similar chlorinated phenyl group but differs in the presence of a methoxybenzamide moiety instead of the triazolopyrimidine core.

    Triazolopyrimidine Derivatives: Other derivatives of triazolopyrimidine may have different substituents on the core structure, leading to variations in their chemical and biological properties.

    Furan-Containing Compounds: Compounds with furan rings may exhibit different reactivity and applications depending on the nature of other substituents and functional groups present.

Properties

Molecular Formula

C18H16ClN5O2

Molecular Weight

369.8 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-7-(furan-2-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C18H16ClN5O2/c1-10-5-6-12(19)8-13(10)23-17(25)15-11(2)22-18-20-9-21-24(18)16(15)14-4-3-7-26-14/h3-9,16H,1-2H3,(H,23,25)(H,20,21,22)

InChI Key

BTNRKAVSYPLYEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(NC3=NC=NN3C2C4=CC=CO4)C

Origin of Product

United States

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